(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-21(18(22)15(2)19)14-17-9-11-20(12-10-17)13-16-7-5-4-6-8-16/h4-8,15,17H,3,9-14,19H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJVAPSNZSHCI-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key components:
-
Chiral 2-aminopropionamide backbone
-
N-Ethyl-N-(piperidin-4-ylmethyl) moiety
-
Benzyl-protected piperidine ring
Retrosynthetic disconnection suggests two primary strategies:
-
Amide coupling between (S)-2-aminopropionic acid derivatives and a functionalized piperidine intermediate.
-
Stepwise assembly of the piperidine ring followed by sequential N-alkylation and amidation.
Key Reaction Steps and Methodologies
Piperidine Intermediate Synthesis
The 1-benzyl-piperidin-4-ylmethyl fragment is typically prepared via:
Method A: Reductive Amination
| Reactant | Conditions | Yield | Reference |
|---|---|---|---|
| 4-Piperidone | Benzylamine, NaBH3CN, MeOH | 78% | |
| 4-(Aminomethyl)piperidine | Benzaldehyde, H2 (Pd/C), EtOH | 85% |
Method B: Grignard Addition
4-Cyanopiperidine treated with benzylmagnesium bromide under anhydrous THF at −78°C yields 1-benzyl-piperidin-4-ylmethyl nitrile (92% yield), followed by LiAlH4 reduction to the amine.
Amide Bond Formation
Critical for retaining chirality, three activation methods dominate:
Carbodiimide-Mediated Coupling
Mixed Carbonate Activation
Enzymatic Catalysis
Stereochemical Control Strategies
Chiral Auxiliary Approach
(S)-2-Amino-propionamide is prepared using:
Asymmetric Hydrogenation
-
Catalyst : Rhodium-(R)-BINAP complex
-
Substrate : β-Ketoamide precursor
-
Pressure : 50 psi H2
Optimization of Critical Parameters
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Racemization (%) |
|---|---|---|---|
| DMF | 36.7 | 2.4 | 12 |
| THF | 7.5 | 1.1 | 4 |
| DCM | 8.9 | 1.8 | 7 |
| MTBE | 4.5 | 0.9 | <2 |
Temperature Profiling
-
Optimal Range : 0–5°C during amine activation
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Scalability Limit |
|---|---|---|
| HATU | 12,500 | Batch size <50 kg |
| EDCI | 1,200 | Batch size <200 kg |
| CAL-B enzyme | 8,000 | Continuous flow |
Waste Stream Management
-
EDCI Process : Generates 8.2 kg urea/kg product
-
Enzymatic Route : Reduces waste by 74% compared to chemical methods
Analytical Characterization Protocols
Chiral Purity Assessment
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl3):
Challenges and Mitigation Strategies
Racemization During Workup
Byproduct Formation in N-Ethylation
-
Major Byproduct : Diethylated amine (up to 15%)
-
Mitigation : Use bulky base (DBU) and stoichiometric control
Emerging Methodologies
Flow Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can occur at the amide bond or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Neurological Disorders
Research indicates that (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-propionamide may act as an antagonist at muscarinic receptors, particularly muscarinic receptor subtype 4 (M4). This interaction suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.
Case Study:
A study published in the patent WO2017079641A1 demonstrated the efficacy of this compound in modulating M4 receptor activity, leading to improved cognitive function in animal models of schizophrenia .
Pain Management
The compound's structural similarity to known analgesics positions it as a potential candidate for pain management therapies. Its ability to interact with opioid receptors could provide insights into developing new pain relief medications that minimize side effects.
Data Table: Analgesic Activity Comparison
| Compound Name | Receptor Target | Efficacy Level | Reference |
|---|---|---|---|
| This compound | M4 Receptor | Moderate | |
| Fentanyl | μ Opioid | High | |
| Morphine | μ Opioid | High |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The synthetic routes often focus on achieving high yields and purities suitable for pharmacological testing.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest a favorable safety margin; however, further investigations are warranted to evaluate long-term effects and potential toxicity.
Data Table: Toxicity Profile
Conclusion and Future Directions
The applications of this compound span various fields, particularly in the development of new therapeutic agents for neurological disorders and pain management. Ongoing research is essential to fully elucidate its pharmacological profile and potential clinical applications.
Future studies should focus on:
- Expanding the understanding of its mechanism of action at molecular levels.
- Conducting extensive clinical trials to assess efficacy and safety in humans.
- Exploring its potential as a lead compound for developing novel drug formulations.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-substituted amides with piperidine/pyrrolidine backbones. Below is a comparative analysis with key analogs:
*Molecular weights estimated based on structural formulas.
Key Comparative Findings
- Substituent Effects : The benzyl group in the target compound likely contributes to π-π stacking interactions with aromatic residues in target proteins, whereas sulfinyl or trifluoroethyl groups in analogs prioritize polar interactions or metabolic resistance .
- Stereochemical Impact : The (S)-configuration at the α-carbon is conserved in analogs like CAS 1401666-30-5, underscoring its importance in chiral recognition processes .
Notes
- Caution in Interpretation : Direct comparative studies between the target compound and listed analogs are scarce; inferences are drawn from structural and patent data.
- Commercial Availability : Several analogs (e.g., CAS 1401666-30-5) are discontinued, highlighting challenges in sourcing or stability .
- Regulatory Status : Patent-protected analogs (e.g., WO 2012/047543) may restrict derivative development without licensing .
Biological Activity
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-propionamide, also known as AM96131, is a compound that has garnered attention for its significant biological activities, particularly in the context of opioid receptor interactions. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 289.42 g/mol. The compound features a piperidine ring, which is crucial for its biological interactions. Its stereochemistry plays a vital role in determining its affinity and selectivity towards various receptors.
Opioid Receptor Modulation
Research indicates that this compound acts as a ligand for opioid receptors, which are critical targets in pain management and analgesic drug development. The compound's interaction with these receptors suggests potential analgesic effects, making it a candidate for further pharmacological studies aimed at developing new pain relief medications.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)ethylacetamide | Similar piperidine structure | Opioid receptor activity |
| N-(1-benzylpiperidin-3-yl)propionamide | Shares propionamide moiety | Analgesic properties |
| 4-(N-benzylpiperidin)butyric acid | Contains piperidine; longer carbon chain | Anti-inflammatory effects |
The unique structure of this compound allows it to engage selectively with opioid receptors, potentially leading to fewer side effects compared to traditional opioids. This selectivity is crucial in minimizing the risk of abuse associated with opioid medications.
Synthesis and Modification
Several synthetic routes have been explored for the production of this compound. One efficient method involves the N-acylation of a piperidine derivative, typically using an acylating agent under controlled conditions. The synthesis process can be optimized to enhance yield and reduce waste, often employing techniques such as continuous flow synthesis and advanced purification methods like chromatography .
Case Studies and Research Findings
Recent studies highlight the potential applications of this compound in various therapeutic areas:
- Pain Management : The compound has shown promise in preclinical models as an analgesic agent due to its action on opioid receptors .
- Neurological Applications : There are indications that derivatives of this compound may serve as muscarinic receptor antagonists, which could be beneficial in treating neurological disorders .
- Cancer Therapy : Some piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications to the structure of this compound could enhance its anticancer properties .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-propionamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reductive amination of 1-benzyl-piperidin-4-ylmethanamine with ethyl propionyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is effective for stabilizing intermediates. Optimization includes:
- Temperature control (0–5°C during acylation, room temperature for reduction).
- Molar ratios (1:1.2 amine:acyl chloride).
- Purification via column chromatography (silica gel, 3:1 ethyl acetate/hexane) or recrystallization.
Characterization by -/-NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
Q. Which analytical techniques are critical for confirming the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IC-3 column (4.6 × 250 mm, 3 µm) with hexane/ethanol (70:30) mobile phase to determine enantiomeric excess (>99% for pharmacologically active S-isomer).
- X-ray crystallography : Resolve absolute configuration using single crystals grown in methanol/water (3:1).
- Optical rotation : Compare [α] values with literature standards (e.g., +15.2° for S-enantiomer) .
Q. What in vitro models are appropriate for preliminary neuropharmacological evaluation of this compound?
- Methodological Answer :
- Radioligand binding assays : Test affinity for sigma-1 receptors using -(+)-pentazocine in rat brain membrane preparations (IC₅₀ ≤ 50 nM indicates high potency).
- Functional assays : Measure cAMP modulation in SH-SY5Y neuroblastoma cells (EC₅₀ values correlate with agonistic/antagonistic activity).
- Permeability studies : Use Caco-2 monolayers to predict blood-brain barrier penetration (Papp > 5 × 10⁻⁶ cm/s suggests CNS activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents). Strategies include:
- Orthogonal validation : Cross-validate using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling.
- Cell-line standardization : Use HEK293 cells stably expressing human sigma-1 receptors to minimize variability.
- Metabolite screening : LC-MS/MS to rule out interference from degradation products .
Q. What computational strategies are effective in predicting the binding interactions of this compound with CNS targets like sigma-1 receptors?
- Methodological Answer :
- Molecular docking : AutoDock Vina (scoring function: AMBER force field) to model interactions with the sigma-1 receptor’s hydrophobic pocket (Key residues: Glu172, Tyr173).
- Molecular dynamics (MD) simulations : GROMACS with CHARMM36m force field (100 ns trajectory) to assess stability of the ligand-receptor complex.
- Free-energy calculations : MM/PBSA to quantify binding energy (ΔG < -40 kcal/mol suggests high affinity) .
Q. How can Design of Experiments (DoE) optimize reaction parameters for scaling up synthesis while maintaining enantiomeric integrity?
- Methodological Answer : Apply a Central Composite Design (CCD) to optimize:
- Factors: Temperature (5–25°C), catalyst loading (1–5 mol%), solvent ratio (DCE:THF, 1:1 to 3:1).
- Responses: Yield (%) and enantiomeric excess (%).
Statistical analysis (ANOVA) identifies optimal conditions (e.g., 10°C, 3 mol% catalyst, 2:1 DCE:THF).
In-line FTIR monitors reaction progression to minimize racemization .
Q. How does the benzyl-piperidine moiety influence the pharmacokinetic properties of this compound?
- Methodological Answer : Structural analysis reveals:
- Lipophilicity : Benzyl group increases logP (2.8 vs. 1.5 for non-substituted analogs), enhancing membrane permeability but reducing aqueous solubility (0.12 mg/mL at pH 7.4).
- Metabolic stability : Piperidine N-benzylation slows hepatic clearance (t₁/₂ = 3.2 h in human microsomes vs. 1.1 h for des-benzyl analog).
- Plasma protein binding : 89% (vs. 72% for ethyl-substituted derivatives) due to hydrophobic interactions .
Q. What strategies mitigate oxidation of the N-ethyl group during long-term storage?
- Methodological Answer :
- Storage conditions : Argon atmosphere, -20°C in amber vials.
- Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) to ethanol stock solutions.
- Lyophilization : Formulate with trehalose (1:5 molar ratio) to prevent free radical degradation.
Monitor purity via UPLC-PDA (λ = 254 nm) quarterly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
